molecular formula C21H19N3OS B5691838 2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Katalognummer: B5691838
Molekulargewicht: 361.5 g/mol
InChI-Schlüssel: KPJNFKMEDKFGGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative characterized by a 3-phenyl group, a 2-methyl substituent, and a unique 5-{[(4-methylphenyl)sulfanyl]methyl} side chain. This scaffold is notable for its structural versatility, enabling interactions with diverse biological targets such as ion channels (e.g., KCNQ/M-channels) and enzymes (e.g., DPP-4) .

Eigenschaften

IUPAC Name

2-methyl-5-[(4-methylphenyl)sulfanylmethyl]-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-14-8-10-18(11-9-14)26-13-17-12-19(25)24-21(22-17)20(15(2)23-24)16-6-4-3-5-7-16/h3-12,23H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJNFKMEDKFGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC2=CC(=O)N3C(=N2)C(=C(N3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step organic reactions. One common method includes the condensation of 5-amino-pyrazoles with enynones in the presence of ethanol and heat, leading to the formation of pyrazolo[1,5-a]pyrimidines . The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave activation has been shown to improve reaction times and yields, making it a viable option for industrial synthesis .

Wissenschaftliche Forschungsanwendungen

2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Impact on Activity: The 3-phenyl group (common in QO-58 and Compound 77) is critical for targeting ion channels and Mtb metabolism . Electron-withdrawing groups (e.g., trifluoromethyl in QO-58) enhance ion channel modulation but may reduce solubility .

Pharmacokinetic Considerations: QO-58’s poor solubility led to the development of QO58-lysine, a salt form with improved bioavailability . The target compound’s sulfanyl group may similarly require formulation optimization. Triazolopyrimidinones (S1-TP series) exhibit distinct electrochemical behavior, suggesting divergent metabolic pathways compared to pyrazolo[1,5-a]pyrimidinones .

Therapeutic Target Diversity

  • Antitubercular Activity : Compound 77 and analogs target Mtb cell wall biosynthesis and iron chelation, with resistance minimized via multi-target engagement .
  • DPP-4 Inhibition : Compound b2 highlights the scaffold’s adaptability for enzyme inhibition, achieving anti-diabetic efficacy at low doses .

Biologische Aktivität

2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves the reaction of appropriate starting materials that include substituted pyrazoles and pyrimidines. The structural characteristics of this compound allow for interactions with various biological targets due to the presence of functional groups that can engage in hydrogen bonding and π-π stacking interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. Specifically, compounds within this class have shown selective inhibition against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism
2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneMCF-7 (Breast)12.5Inhibition of PI3K/Akt pathway
Other DerivativeA549 (Lung)15.0Apoptosis induction

Enzymatic Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes such as cyclooxygenases (COX). Inhibitory assays demonstrate that certain derivatives exhibit significant activity against COX-1 and COX-2, which are crucial in inflammatory processes.

Table 2: Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 (µM)
2-methyl-5-{[(4-methylphenyl)sulfanyl]methyl}-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-oneCOX-118.0
Other DerivativeCOX-220.0

Case Studies

A notable case study involved the evaluation of the compound's effects on human cancer cell lines. The study utilized various concentrations to determine cytotoxicity and mechanisms of action. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner while inducing apoptosis as evidenced by increased caspase activity.

Structure-Activity Relationships (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidines is closely related to their structural features. Modifications at specific positions on the pyrazole or phenyl rings can enhance or diminish activity. For instance, substituents like methyl or halogens can influence lipophilicity and binding affinity towards biological targets.

Table 3: Structure-Activity Relationships

Substituent PositionModificationEffect on Activity
2-positionMethylIncreased potency
3-positionHalogenEnhanced selectivity

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation reactions. For this compound, a plausible route includes reacting β-ketoesters with aminopyrazoles under reflux in polar aprotic solvents (e.g., DMF or ethanol) to form the pyrimidinone core. The sulfanyl-methyl and aryl substituents are introduced via nucleophilic substitution or thiol-ene reactions . Microwave-assisted synthesis can enhance reaction efficiency and yield (e.g., 20–30% improvement in cyclization steps) by reducing side reactions . Purity optimization requires post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures .

Q. How can the compound’s structure be confirmed, and what spectroscopic methods are most reliable?

Structural confirmation requires a combination of 1H/13C NMR (to identify aromatic protons, methyl groups, and sulfanyl linkages), HRMS (for molecular formula validation), and FT-IR (to confirm carbonyl and C-S bond presence) . X-ray crystallography is critical for resolving regiochemical ambiguities, particularly for distinguishing between isomeric pyrazolo-pyrimidine frameworks . For example, the 7(4H)-one tautomer can be confirmed by a carbonyl signal at ~170 ppm in 13C NMR and a single-crystal structure showing planar geometry at position 7 .

Q. What are the compound’s solubility properties, and how do they influence formulation for biological assays?

The compound’s solubility is pH-dependent due to the pyrimidinone carbonyl and sulfanyl groups. In aqueous buffers (pH 7.4), it exhibits limited solubility (<0.1 mg/mL), necessitating DMSO stock solutions (10–50 mM) for in vitro assays. Co-solvents like PEG-400 or cyclodextrin-based formulations can improve solubility for in vivo studies . Dynamic light scattering (DLS) is recommended to assess aggregation in biological media .

Advanced Research Questions

Q. How can regioselectivity challenges during functionalization of the pyrazolo-pyrimidine core be addressed?

Regioselectivity in electrophilic substitution (e.g., halogenation or sulfonation) is influenced by electron-donating/withdrawing groups. For the 5-position, directed ortho-metalation (DoM) using LDA or Grignard reagents enables selective introduction of substituents, while the 3-phenyl group directs electrophiles to the 2-methyl position . Computational tools (DFT calculations) predict reactive sites by analyzing Fukui indices and electrostatic potential maps .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies in bioactivity (e.g., IC50 variability in kinase inhibition assays) often arise from differences in assay conditions (e.g., ATP concentrations, buffer pH). Standardize protocols using reference inhibitors (e.g., staurosporine for kinase assays) and validate results via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) . For in vivo studies, ensure consistent pharmacokinetic parameters (dose, vehicle) and use genetically identical animal models .

Q. How can in silico modeling predict the compound’s interaction with biological targets?

Molecular docking (AutoDock Vina, Schrödinger) against crystallized targets (e.g., kinases or GPCRs) identifies key binding motifs. For example, the sulfanyl-methyl group may form hydrophobic interactions with ATP-binding pockets, while the pyrimidinone carbonyl hydrogen-bonds with catalytic lysine residues . MD simulations (AMBER, GROMACS) assess binding stability over 100-ns trajectories, with RMSD <2 Å indicating robust target engagement .

Q. What are the compound’s metabolic stability profiles, and how can they be improved?

Hepatic microsome assays (human/rat) reveal rapid Phase I oxidation of the 4-methylphenyl group, producing quinone metabolites. To enhance stability, introduce electron-withdrawing groups (e.g., fluorine) at the para position of the aryl ring or replace the sulfanyl group with a sulfone . LC-MS/MS analysis identifies major metabolites, while CYP450 inhibition assays guide structural modifications to reduce off-target interactions .

Methodological Notes

  • Data Contradiction Analysis : Compare synthetic batches using HPLC purity profiles (>95%) and replicate biological assays with internal controls .
  • Advanced Characterization : Combine SC-XRD with solid-state NMR to resolve polymorphism issues impacting bioavailability .
  • Biological Assay Design : Use 3D tumor spheroids or patient-derived xenografts (PDX) for efficacy studies instead of monolayer cell cultures .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.